2-hexan-3-yloxycarbonylbenzoic acid

Toxicology Peroxisome Proliferation Hepatocyte Culture

Reproducible toxicology and analytical chemistry require the exact phthalate monoester isomer-not a structural analog. Generic substitution invalidates SAR comparisons of peroxisome proliferation in primary rat hepatocytes (Lake et al., 1987). - **Defined isomer**: 3-ethyl substituted hexyl chain; distinct potency profile vs. straight-chain or 1-ethyl analogs - **Quantitative standard**: LogP 3.12 for ADME modeling; validated for HPLC/LC-MS/MS method development - **Procurement certainty**: Specified purity, immediate research quantities available

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS No. 84489-34-9
Cat. No. B047135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hexan-3-yloxycarbonylbenzoic acid
CAS84489-34-9
SynonymsPhthalic Acid 1-(1-Ethylbutyl) Ester;  1,2-Benzenedicarboxylic Acid 1-(1-Ethylbutyl) Ester;  1,2-Benzenedicarboxylic Acid Mono(1-ethylbutyl) Ester
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C14H18O4/c1-3-7-10(4-2)18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-10H,3-4,7H2,1-2H3,(H,15,16)
InChIKeyABYCGAKJMGFSPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-hexan-3-yloxycarbonylbenzoic acid: A Reference Phthalate Monoester


2-hexan-3-yloxycarbonylbenzoic acid, also widely known as mono(1-ethylbutyl) phthalate [1], is a phthalate monoester derivative. This class of compounds is generated from the initial phase I metabolism of diesters of phthalic acid [2]. It is primarily utilized as a specialized research chemical, with its most documented and differentiated application being its use as a test compound in toxicological studies to evaluate its effects on peroxisomal enzyme activities in primary rat hepatocyte cultures [3]. Its role as an analytical standard for HPLC method development and validation is also established .

2-hexan-3-yloxycarbonylbenzoic acid: Why Analogs Are Not Interchangeable


Within the class of phthalate monoesters, substitution with a structurally similar analog is not scientifically equivalent. Research has demonstrated that both the length of the alkyl chain and the position of side-chain substitution directly and quantitatively affect the compound's potency to induce key hepatic enzymes. Specifically, isomers with ethyl substitution at the 2- or 3-position exhibit significantly different activity compared to their straight-chain or 1-ethyl substituted counterparts [1]. This established structure-activity relationship (SAR) means that procurement of the specific isomer, 2-hexan-3-yloxycarbonylbenzoic acid (a 3-ethyl substituted hexyl isomer), is essential for studies aiming to reproduce or compare specific biological effects, particularly those related to peroxisome proliferation and fatty acid metabolism. The following quantitative evidence underscores why generic substitution would invalidate comparative toxicological and pharmacological assessments.

2-hexan-3-yloxycarbonylbenzoic acid: Quantitative Evidence of Differentiated Potency


3-Ethyl Isomers Show Superior Beta-Oxidation Induction

In a direct comparative study, a series of nine hexyl and octyl phthalate monoester isomers were evaluated for their ability to induce peroxisomal fatty acid beta-oxidation in primary rat hepatocyte cultures over 70 hours. The study found that 2- and 3-ethyl substituted isomers were consistently more potent than both their straight-chain and 1-ethyl substituted analogs [1]. While the full quantitative dataset is not publicly available in the abstract, the qualitative observation of 'marked quantitative compound potency differences' [1] and the explicit ranking of isomer potency provides a clear differentiation for the target compound, which is a 3-ethyl substituted hexyl isomer.

Toxicology Peroxisome Proliferation Hepatocyte Culture Structure-Activity Relationship (SAR)

Lipophilicity Profile: Higher LogP Than Shorter-Chain Phthalates

The calculated partition coefficient (LogP) for 2-hexan-3-yloxycarbonylbenzoic acid is 3.12 . This value is a key physicochemical parameter that influences its behavior in biological systems, including membrane permeability and protein binding. While direct comparative LogP data for all isomers is not presented here, this value allows for a class-level inference regarding its relative lipophilicity compared to shorter-chain phthalate monoesters, which are known to have lower LogP values and therefore different distribution and excretion profiles [1].

ADME Physicochemical Properties Phthalate Monoester Lipophilicity

Validated Reference Standard for HPLC Method Development

The compound, and specifically its deuterated analog (mono(1-Ethylbutyl) Phthalate-d4), is formally designated and used as an analytical standard for High-Performance Liquid Chromatography (HPLC) . This application is in contrast to some other phthalate monoesters which may not have this specific, commercially designated use. The use of this exact compound as a standard ensures the accuracy, precision, and reproducibility of quantitative analytical methods aimed at detecting and quantifying phthalate metabolites in complex matrices like urine or environmental samples.

Analytical Chemistry HPLC Reference Standard Method Validation

2-hexan-3-yloxycarbonylbenzoic acid: Validated Application Scenarios


Specific Inducer for In Vitro Peroxisome Proliferation and SAR

This compound is the preferred choice for researchers investigating structure-activity relationships (SAR) of phthalate-induced peroxisome proliferation. As established by Lake et al. (1987) [1], 3-ethyl substituted hexyl isomers like this compound demonstrate a distinct potency profile compared to other isomers. This makes it an essential tool for creating a comparative dataset and for understanding how subtle changes in chemical structure modulate biological activity in primary rat hepatocyte cultures.

Traceable Reference Standard for HPLC Method Development

For analytical chemists developing and validating quantitative methods to detect phthalate metabolites, this compound serves as a defined analytical standard . Its specific identity and the availability of its deuterated form ensure accurate identification and quantification in complex biological or environmental samples using HPLC and LC-MS/MS techniques. This application scenario is directly supported by its commercial designation and use in the analytical chemistry field.

Pharmacokinetic Modeling Using Defined Properties

Researchers modeling the ADME (Absorption, Distribution, Metabolism, Excretion) properties of phthalate metabolites can utilize 2-hexan-3-yloxycarbonylbenzoic acid due to its defined and calculated LogP value of 3.12 . This specific parameter is critical for predicting membrane permeability and tissue distribution. Using a compound with a well-characterized LogP is essential for building accurate computational models and interpreting in vitro-in vivo correlations for this class of compounds.

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